molecular formula C17H16N2O B433229 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile CAS No. 213178-83-7

2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile

Katalognummer: B433229
CAS-Nummer: 213178-83-7
Molekulargewicht: 264.32g/mol
InChI-Schlüssel: STLJAOLJFIMQLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[2.5]octane core with a benzoyl group and two cyano groups attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Eigenschaften

CAS-Nummer

213178-83-7

Molekularformel

C17H16N2O

Molekulargewicht

264.32g/mol

IUPAC-Name

1-benzoylspiro[2.5]octane-2,2-dicarbonitrile

InChI

InChI=1S/C17H16N2O/c18-11-17(12-19)15(16(17)9-5-2-6-10-16)14(20)13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI-Schlüssel

STLJAOLJFIMQLK-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(C2(C#N)C#N)C(=O)C3=CC=CC=C3

Kanonische SMILES

C1CCC2(CC1)C(C2(C#N)C#N)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high-quality output suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may require nucleophiles like amines or alcohols and suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering molecular conformations to modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzoylspiro[2.5]octane-1,1-dicarbonitrile
  • 2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile

Comparison: Compared to similar compounds, 2-Benzoylspiro[25]octane-1,1-dicarbonitrile stands out due to its specific substitution pattern and the resulting chemical properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.